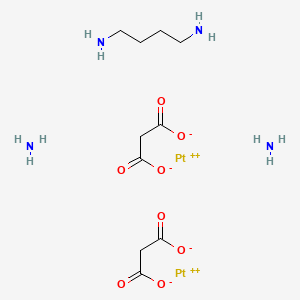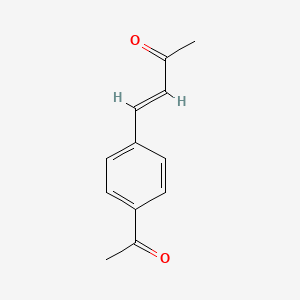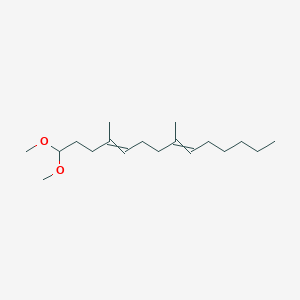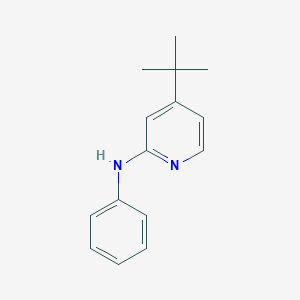
16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate: is a chemical compound with the molecular formula C29H50O7 . It is an ester formed from lauric acid and a polyether alcohol. This compound is known for its unique structure, which includes multiple ether linkages and a phenyl group, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate typically involves the esterification of lauric acid with 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, advanced purification techniques such as chromatography may be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester linkage, converting it into the corresponding alcohol and acid.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives and carboxylic acids.
Reduction: Alcohols and lauric acid.
Substitution: Ether derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate is used as a model compound to study esterification and etherification reactions. Its unique structure makes it suitable for investigating the reactivity of polyether chains and phenyl groups.
Biology: This compound can be used in biological studies to understand the interactions between polyether chains and biological membranes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: In the industrial sector, this compound can be used as a surfactant or emulsifier in various formulations, including cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate involves its interaction with molecular targets through its ester and ether linkages. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the polyether chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl hexanoate
- 16-(4-Methoxyphenyl)-3,6,9,12,15-pentaoxahexadec-1-yl laurate
- 3,6,9,12,15-Pentaoxaheptadecane
Comparison: Compared to similar compounds, 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate is unique due to its laurate ester linkage, which imparts distinct physicochemical properties. The presence of the phenyl group also enhances its reactivity and potential for various applications. Other similar compounds may have different ester linkages or substituents, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
125109-54-8 |
|---|---|
Fórmula molecular |
C29H50O7 |
Peso molecular |
510.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C29H50O7/c1-2-3-4-5-6-7-8-9-13-16-29(30)36-26-25-34-22-21-32-18-17-31-19-20-33-23-24-35-27-28-14-11-10-12-15-28/h10-12,14-15H,2-9,13,16-27H2,1H3 |
Clave InChI |
FEPJXVPONQORIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)

![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)



![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)

